molecular formula C5H7BrF2 B6250938 rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis CAS No. 2137582-13-7

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis

Cat. No. B6250938
CAS RN: 2137582-13-7
M. Wt: 185
InChI Key:
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Description

Rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis, also known as rac-BDFMCP, is an organobromide compound with a cyclopropane ring structure. It is a colorless liquid with a boiling point of 77°C and a melting point of -76°C. It is a versatile building block for a variety of organic synthesis reactions, including ring-closing metathesis, Grubbs-Hoveyda metathesis, and Wittig-Horner reactions. Rac-BDFMCP has been used in a variety of scientific research applications, including drug development, materials science, and biochemistry.

Scientific Research Applications

Rac-BDFMCP has been used in a variety of scientific research applications. In drug development, it has been used as a building block for the synthesis of a variety of compounds, including anti-cancer compounds, anti-inflammatory compounds, and compounds for the treatment of Alzheimer’s disease. In materials science, it has been used as a precursor for the synthesis of polymers and other materials. In biochemistry, it has been used as a substrate for the synthesis of enzymes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis is not yet fully understood. However, it is known that it is an effective catalyst for a variety of organic synthesis reactions, including ring-closing metathesis, Grubbs-Hoveyda metathesis, and Wittig-Horner reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis are not yet fully understood. However, it is known that it is an effective catalyst for a variety of organic synthesis reactions, which may have implications for drug development, materials science, and biochemistry.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis in lab experiments include its low cost, high reactivity, and its ability to be used as a building block for a variety of organic synthesis reactions. The main limitation of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

The future directions for rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use in drug development, materials science, and biochemistry is needed. Other potential future directions include exploring its use in other organic synthesis reactions and its potential applications in other areas such as catalysis and nanotechnology.

Synthesis Methods

Rac-BDFMCP can be synthesized in two steps. The first step is the synthesis of 2-bromo-2-difluoromethylcyclopropane (BDFMCP) by reacting 2-chloro-2-difluoromethylcyclopropane (CDFMCP) with bromine in a 2:1 ratio. The second step is the synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis from BDFMCP by reacting it with a chiral phosphoramidite in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis involves the reaction of a cyclopropane compound with a bromomethyl and difluoromethyl group. The synthesis pathway should involve the addition of the bromomethyl and difluoromethyl groups to the cyclopropane ring in a cis configuration.", "Starting Materials": [ "Cyclopropane", "Bromomethane", "Difluoromethane", "Sodium hydride", "Diethyl ether", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate" ], "Reaction": [ "Step 1: Preparation of cyclopropane by the reaction of ethyl diazoacetate with zinc-copper couple in methanol", "Step 2: Bromination of cyclopropane with bromomethane in the presence of sodium hydride in diethyl ether", "Step 3: Difluoromethylation of the bromocyclopropane with difluoromethane in the presence of sodium hydride in tetrahydrofuran", "Step 4: Hydrolysis of the difluoromethylcyclopropane with methanol and hydrochloric acid", "Step 5: Neutralization of the hydrolysis mixture with sodium bicarbonate", "Step 6: Extraction of the product with diethyl ether", "Step 7: Drying of the organic layer with magnesium sulfate", "Step 8: Filtration and evaporation of the solvent to obtain the desired product rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis" ] }

CAS RN

2137582-13-7

Product Name

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis

Molecular Formula

C5H7BrF2

Molecular Weight

185

Purity

95

Origin of Product

United States

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